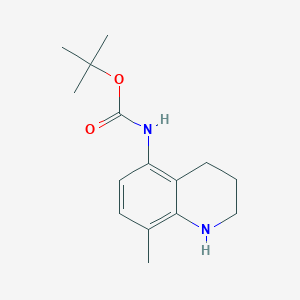

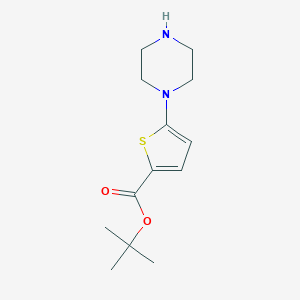

![molecular formula C19H15N3OS B2869989 (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 865174-50-1](/img/structure/B2869989.png)

(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a type of organic compound known as a benzothiazole . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .

Molecular Structure Analysis

The molecular formula of a similar compound, 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide, is C11H13BrN2S . The cyanobenzamide group in your compound would likely replace the hydrobromide group, altering the molecular formula.Chemical Reactions Analysis

Benzothiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that this compound would participate in would depend on the reaction conditions and the other compounds present.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine hydrobromide, the molecular weight is 285.20 .Scientific Research Applications

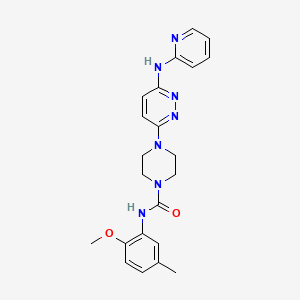

Hypoglycemic and Hypolipidemic Activity

Research has demonstrated the potential of novel thiazolidinedione ring-containing molecules, related to the compound , for hypoglycemic and hypolipidemic activities. These compounds have shown significant reduction in blood glucose, total cholesterol, and triglyceride levels in high-fat diet-fed Sprague–Dawley rats (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Antimicrobial Screening

Another study focused on the synthesis and antimicrobial screening of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, which are structurally related to the compound. These synthesized compounds were tested for their antibacterial and antifungal properties, showing potential therapeutic interventions against microbial diseases (Desai, Rajpara, & Joshi, 2013).

Xanthine Oxidase Inhibition and Anti-inflammatory Activity

A study on 2-amino-5-alkylidene-thiazol-4-ones, closely related to the compound of interest, revealed their potent inhibitory effect against xanthine oxidase and anti-inflammatory response. These compounds showed promising results in in vitro assays and computational docking studies, suggesting their potential in managing conditions like gout or inflammatory diseases (Smelcerovic et al., 2015).

Apoptosis Induction in Colorectal Tumor Cells

Thiazolides, a class of compounds including the one , have been found to induce cell death in colon carcinoma cell lines. This suggests a potential application in cancer therapy, particularly in targeting colorectal tumors (Brockmann et al., 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-cyano-N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c1-3-10-22-16-9-4-13(2)11-17(16)24-19(22)21-18(23)15-7-5-14(12-20)6-8-15/h3-9,11H,1,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYAFHUEVGPKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C#N)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethyl-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2869906.png)

![N-(2-((4,6-difluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2869907.png)

![1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![(E)-4-(3-((3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-cyano-3-oxoprop-1-en-1-yl)phenyl 4-methylbenzoate](/img/structure/B2869913.png)

![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)

![1-Phenyl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B2869921.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2869922.png)

![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)